Kynapcin-28
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Overview
Description
Kynapcin-28 is a natural product found in Polyozellus multiplex with data available.
Scientific Research Applications
1. Inhibition of Prolyl Endopeptidase
Kynapcin-28, identified from Polyozellus multiplex, has been found to non-competitively inhibit prolyl endopeptidase (PEP), a serine protease. This inhibition activity is significant, with an IC50 value of 0.98 μM. This compound's inhibitory effect is specific to PEP and is less effective on other serine proteases such as chymotrypsin, trypsin, and elastase (Kim, Park, & Song, 2002).
2. Structural Properties and Synthesis
Research has focused on the structural revision of kynapcin-12, a related compound, by total synthesis, which in turn has implications for understanding the structure and potential applications of this compound. The synthesis involved key steps such as double Suzuki-Miyaura coupling, CAN oxidation, and LTA oxidation. These syntheses provide insights into the structural properties of this compound and its analogs, which are crucial for exploring their applications in scientific research (Takahashi et al., 2014).
3. Inhibition of Other Enzymes
Besides PEP, this compound and its analogs like kynapcin-24 have shown inhibitory effects on other enzymes. Kynapcin-24, which shares structural similarities with this compound, has demonstrated non-competitive inhibition of PEP with an IC50 value of 1.14 μM, and like this compound, it exhibits lower inhibition on other serine proteases (Song & Raskin, 2002).
Properties
Molecular Formula |
C19H12O10 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-(5,6-dihydroxy-2-methoxycarbonyl-1-benzofuran-3-yl)-5,6-dihydroxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C19H12O10/c1-27-19(26)17-15(7-3-9(21)11(23)5-13(7)29-17)14-6-2-8(20)10(22)4-12(6)28-16(14)18(24)25/h2-5,20-23H,1H3,(H,24,25) |
InChI Key |
MOXBJFJTLKHZPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=C(C=C2O1)O)O)C3=C(OC4=CC(=C(C=C43)O)O)C(=O)O |
Synonyms |
kynapcin-28 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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